Ethyl 4-(4-oxopiperidin-1-yl)benzoate
CAS No.: 25437-95-0
VCID: VC3856370
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-(4-oxopiperidin-1-yl)benzoate is an organic compound with a molecular weight of 247.29 g/mol and a CAS number of 25437-95-0 . It is characterized by a benzoate group linked to a piperidinone moiety, which contributes to its unique chemical and biological properties. This compound is primarily used as a building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Synthesis MethodsEthyl 4-(4-oxopiperidin-1-yl)benzoate can be synthesized through multi-step reactions. A common approach involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate, followed by its reaction with 4-piperidone under controlled conditions to yield the target compound. Chemical ReactionsEthyl 4-(4-oxopiperidin-1-yl)benzoate undergoes various chemical reactions:
Applications in Scientific ResearchEthyl 4-(4-oxopiperidin-1-yl)benzoate is used as a building block in organic synthesis and has potential applications in medicinal chemistry. Its unique structure makes it valuable for ongoing research and development in various scientific fields. Comparison with Similar CompoundsEthyl 4-(4-oxopiperidin-1-yl)benzoate is distinct from other compounds like Ethyl 4-(2-oxopiperidin-1-yl)benzoate due to the position of the oxo group on the piperidine ring. This difference can affect its chemical and biological properties.
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 25437-95-0 | |||||||||
Product Name | Ethyl 4-(4-oxopiperidin-1-yl)benzoate | |||||||||
Molecular Formula | C14H17NO3 | |||||||||
Molecular Weight | 247.29 g/mol | |||||||||
IUPAC Name | ethyl 4-(4-oxopiperidin-1-yl)benzoate | |||||||||
Standard InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,2,7-10H2,1H3 | |||||||||
Standard InChIKey | UWOUGBBALATQAZ-UHFFFAOYSA-N | |||||||||
SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 | |||||||||
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 | |||||||||
PubChem Compound | 12717442 | |||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume